3-chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
Overview
Description
3-chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C16H23ClN2O4S and its molecular weight is 374.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1067061 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidementia Agent Development
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Compounds with substantial increases in activity were identified, highlighting the role of specific structural modifications in enhancing anti-AChE activity. This research indicates the potential of structurally related compounds, like 3-Chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide, in the development of antidementia agents (Sugimoto et al., 1990).
Gastrointestinal Motility Enhancement
Benzamide derivatives have been synthesized as potent serotonin 4 (5-HT4) receptor agonists, with implications for enhancing gastrointestinal motility. This research suggests that modifications to the piperidine ring structure can significantly affect biological activity, which could inform the development of compounds for gastrointestinal disorders (Sonda et al., 2003).
Vasodilation and Hypotensive Activity
Studies on pyrimidine and triazine 3-oxide sulfates have uncovered a new family of vasodilators. These compounds act by direct vasodilation, offering potential pathways for the design of hypotensive agents. The synthesis and functional analysis of these sulfates could provide a framework for developing novel cardiovascular drugs (Mccall et al., 1983).
Metabolic Pathway Insights
Research into the oxidative metabolism of novel antidepressants has identified the enzymes involved in their metabolism. Understanding these metabolic pathways is crucial for drug development, particularly for assessing drug interactions and optimizing pharmacokinetic profiles. Such studies can inform the development of related compounds, including this compound (Hvenegaard et al., 2012).
Hedgehog Pathway Inhibition
Investigations into GDC-0449 (vismodegib), a Hedgehog signaling pathway inhibitor, have elucidated its metabolic fate and disposition in rats and dogs. The study of such inhibitors is essential for understanding their therapeutic potential in treating cancers that involve aberrant Hedgehog pathway activation. This research might offer insights into the pharmacological properties of related benzamide derivatives (Yue et al., 2011).
Properties
IUPAC Name |
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-11(2)18-16(20)12-4-5-15(14(17)10-12)23-13-6-8-19(9-7-13)24(3,21)22/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFJWPNXXVHXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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